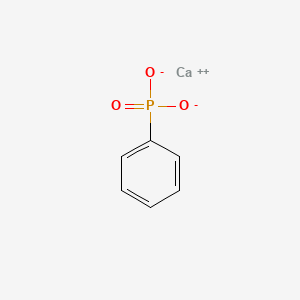

Calcium phenylphosphonate

Description

Structure

2D Structure

Properties

CAS No. |

24391-19-3 |

|---|---|

Molecular Formula |

C6H5CaO3P |

Molecular Weight |

196.15 g/mol |

IUPAC Name |

calcium;dioxido-oxo-phenyl-λ5-phosphane |

InChI |

InChI=1S/C6H7O3P.Ca/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2 |

InChI Key |

SSTALXWJLKACQG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)([O-])[O-].[Ca+2] |

Related CAS |

1571-33-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Parameter Control

Solution-Based Synthesis Approaches

Solution-based methods, particularly co-precipitation, are commonly employed for the synthesis of calcium phenylphosphonate (B1237145) at room temperature. These techniques involve the reaction of a soluble calcium salt with phenylphosphonic acid in an aqueous solution, leading to the precipitation of the product. The properties of the resulting material are intricately linked to the conditions of the reaction.

Co-precipitation Methods and Influence of pH on Product Formation

The co-precipitation method is a straightforward approach for producing layered calcium phenylphosphonate (CaC₆H₅PO₃·2H₂O). beilstein-journals.org This process typically involves combining an aqueous solution of a soluble calcium source, such as calcium chloride (CaCl₂), with a solution of phenylphosphonic acid. beilstein-journals.org The formation of the desired product is critically dependent on the pH of the reaction medium.

The synthesis is generally carried out in a basic medium, with the pH adjusted to a value greater than 9. beilstein-journals.orgacs.org This is achieved by adding a base, like an aqueous ammonia (B1221849) solution, to the phenylphosphonic acid solution before the addition of the calcium salt. beilstein-journals.org Maintaining a pH above 9 is a necessary condition for obtaining the layered this compound structure with a Ca/P molar ratio of 1. acs.orgresearchgate.net During the reaction, the pH tends to decrease, so it is often recommended to start with a slightly higher pH, around 10, especially when working with larger volumes, to ensure the reaction environment remains sufficiently basic. beilstein-journals.org

The pH level directly influences the nature of the phenylphosphonate species in the solution and, consequently, the composition of the final product. In a weakly basic medium, calcium hydrogen phenylphosphonate, Ca(C₆H₅PO₃H)₂, can be converted into CaC₆H₅PO₃·2H₂O. nih.gov Conversely, in an acidic medium, CaC₆H₅PO₃·2H₂O can transform into Ca(C₆H₅PO₃H)₂. acs.org This demonstrates the pivotal role of pH in controlling the protonation state of the phosphonate (B1237965) group and the resulting product structure.

Table 1: Influence of pH on this compound Product Formation

| Starting pH | Reactants | Resulting Compound | Reference |

|---|---|---|---|

| > 9 | Phenylphosphonic acid, CaCl₂ | CaC₆H₅PO₃·2H₂O | beilstein-journals.org |

| 9 | Phenylphosphonic acid, CaCl₂ | This compound (Ca/P ratio of 1) | acs.org |

| Weakly Basic | Ca(C₆H₅PO₃H)₂ | CaC₆H₅PO₃·2H₂O | nih.gov |

Control of Metal-to-Phosphonate Molar Ratios in Products

The stoichiometry of the reactants is a key parameter in determining the composition of the synthesized this compound. For the preparation of the layered dihydrate form (CaC₆H₅PO₃·2H₂O), a 1:1 molar ratio of the calcium salt to phenylphosphonic acid is typically used. beilstein-journals.orgacs.org

However, altering this ratio can lead to the formation of different compounds. For instance, the synthesis of calcium hydrogen phenylphosphonate, with the formula Ca(HO₃PC₆H₅)₂, has been achieved using a 1:2 molar ratio of calcium nitrate (B79036) to phenylphosphonic acid. researchgate.net The formation of other phases, such as Ca₃(C₆H₅PO₃H)₂(C₆H₅PO₃)₂·4H₂O, can also occur, indicating that the interplay between reactant ratios and solution acidity dictates the final product. acs.org This highlights the importance of precise stoichiometric control to selectively synthesize a specific this compound phase.

Application of Controlled Reagent Addition Techniques

The method of reagent addition during co-precipitation has a significant impact on the morphology and aggregation of the resulting this compound particles. beilstein-journals.org Studies have compared different techniques, including adding the calcium chloride solution to the phenylphosphonate solution all at once, "drop by drop," or in several portions. beilstein-journals.org

While it was hypothesized that slower addition methods like "drop by drop" might yield larger and thinner particles, these techniques were found to promote the formation of aggregates. beilstein-journals.org The successive addition of the calcium source appears to cause new lamellas to grow preferentially on existing ones, rather than forming separately. beilstein-journals.org These aggregated structures are often less desirable for applications where individual, well-dispersed particles are needed. beilstein-journals.org

Conversely, adding the entire volume of the calcium chloride solution at once has been identified as the most advantageous method for producing individual particles and is preferable for obtaining thinner lamellas through subsequent exfoliation rather than by modifying the reactant addition rate. beilstein-journals.org Scanning Electron Microscopy (SEM) has confirmed the morphological differences, showing that particles prepared by "drop by drop" or "in several portions" methods tend to grow together into aggregates. beilstein-journals.orgresearchgate.net

Table 2: Effect of Reagent Addition Method on Particle Morphology

| Addition Method | Description | Observed Particle Morphology | Reference |

|---|---|---|---|

| All at once | The entire volume of CaCl₂ solution is added at one time. | Individual, rod-shaped particles. | beilstein-journals.org |

| Drop by drop | CaCl₂ solution is added slowly, drop by drop. | Aggregates of thinner particles; lamellas grow together. | beilstein-journals.orgresearchgate.net |

Hydrothermal and Solvothermal Crystallization Techniques

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures to increase the solubility of reactants and promote the crystallization of products. These techniques are particularly valuable for obtaining single crystals of calcium phenylphosphonates, which are essential for detailed structural analysis.

Pathways for Single Crystal Growth of Calcium Phenylphosphonates

Single crystals of calcium phenylphosphonates, such as Ca(HO₃PC₆H₅)₂, have been successfully grown using hydrothermal crystallization. sc.edu A common pathway involves a two-step process. First, an amorphous powder of the target compound is synthesized using traditional solution-based routes at room temperature. sc.edu Subsequently, this amorphous precursor is placed in a Teflon-lined autoclave with a solvent, typically distilled water, and heated. sc.edu This process facilitates the dissolution and slow recrystallization of the material into well-defined single crystals. researchgate.netsc.edu

This technique leverages the favorable solubility of divalent metal phosphonates under hydrothermal conditions to enable crystal growth. researchgate.net The use of other solvents, such as ethanol, has also been reported to aid in the solubility of reactants or to promote the growth of single crystals. researchgate.net

Effects of Reaction Parameters on Crystallinity and Yield

The reaction parameters in hydrothermal and solvothermal synthesis significantly influence the crystallinity, yield, and even the chemical composition of the final product.

Temperature: The crystallization of amorphous this compound powder into single crystals has been successfully achieved at a temperature of 160°C. sc.edu Temperature can also induce phase transformations. For example, heating this compound dihydrate (CaC₆H₅PO₃·2H₂O) at 180°C for two days results in its conversion to the monohydrate form (CaC₆H₅PO₃·H₂O), indicating a change in the hydration state and crystal structure. acs.org

pH: The pH of the reaction mixture can be adjusted to improve the crystallinity of the product. It has been noted that raising the pH during hydrothermal synthesis can enhance crystallinity. sbq.org.br

Reaction Time: The duration of the hydrothermal or solvothermal treatment is another critical factor. A reaction time of two days has been used in reflux-based synthesis to produce powdered this compound. researchgate.net For single crystal growth in an autoclave, the optimal duration will depend on the specific compound and desired crystal size.

Table 3: Summary of Hydrothermal Synthesis Parameters and Outcomes

| Compound | Precursor | Temperature | Solvent | Time | Outcome | Reference |

|---|---|---|---|---|---|---|

| Ca(HO₃PC₆H₅)₂ | Amorphous Powder | 160°C | Distilled Water | Not specified | Single Crystals | sc.edu |

| CaC₆H₅PO₃·H₂O | CaC₆H₅PO₃·2H₂O | 180°C | (Heating of solid) | 2 days | Crystalline Monohydrate | acs.org |

Synthesis of Modified this compound Derivatives

The modification of this compound through the incorporation of other functional groups, such as phosphate (B84403) or carboxyl moieties, leads to new materials with potentially altered properties. The synthesis of these derivatives requires precise control over reaction conditions to achieve the desired composition.

Preparation of Mixed Calcium Phosphonate-Phosphate Compositions

The synthesis of mixed calcium phosphonate-phosphate materials can be achieved using a synthetic route similar to that of pure this compound (CaPhP). researchgate.net A key factor in determining the final product's characteristics is the molar ratio of the reacting acids, namely phenylphosphonic acid and phosphoric acid. This ratio not only governs the chemical composition but also influences structural properties such as the basal spacing of the layered final product. researchgate.net By adjusting the initial concentrations of the phosphonate and phosphate precursors, materials can be synthesized with a tailored balance of organic phenyl groups and inorganic phosphate groups, which can enhance their compatibility with aqueous systems like hydrogels. researchgate.net

Synthesis and Characterization of Carboxyphenylphosphonate Derivatives

The introduction of a carboxyl group to the phenyl ring results in carboxyphenylphosphonate derivatives with distinct properties. Research has led to the preparation of two such calcium 4-carboxyphenylphosphonates: Ca(HOOCC₆H₄PO₃H)₂ and Ca₃(OOCC₆H₄PO₃)₂·6H₂O. nih.gov

The synthesis and transformation between these compounds are highly dependent on the pH of the medium. The acidic form, Ca(HOOCC₆H₄PO₃H)₂, can be transformed into Ca₃(OOCC₆H₄PO₃)₂·6H₂O in the presence of a weak base like ammonium. nih.gov Conversely, adding 4-carboxyphenylphosphonic acid to a solution containing Ca₃(OOCC₆H₄PO₃)₂·6H₂O will convert it back to the acidic Ca(HOOCC₆H₄PO₃H)₂ form. nih.gov The structure of Ca(HOOCC₆H₄PO₃H)₂ has been determined to be monoclinic, featuring one-dimensional ribbons held together by hydrogen bonds between the carboxylic groups. nih.gov

| Compound Name | Chemical Formula | Key Synthetic Condition |

|---|---|---|

| Calcium bis(hydrogen 4-carboxyphenylphosphonate) | Ca(HOOCC₆H₄PO₃H)₂ | Presence of excess 4-carboxyphenylphosphonic acid (acidic medium) |

| Tricalcium bis(4-carboxyphenylphosphonate) hexahydrate | Ca₃(OOCC₆H₄PO₃)₂·6H₂O | Presence of a weak base (e.g., ammonium) |

Morphology Control in this compound Synthesis

Controlling the morphology of this compound particles, from simple lamellas to complex microspheres, is crucial for tailoring its application-specific properties. This is achieved through various synthetic strategies, including the use of structure-directing agents.

Strategies for Tailored Particle Morphologies and Microsphere Formation

The final morphology of this compound can be influenced by straightforward adjustments to the synthesis procedure. For layered this compound (CaC₆H₅PO₃·2H₂O), the rate of addition of the calcium chloride solution to the phenylphosphonic acid solution plays a significant role. beilstein-journals.org Methods such as "drop by drop" or adding the reactant "in several portions" tend to produce thinner particles compared to adding the reactant "all at once," although these slower addition methods can also lead to the formation of aggregates where lamellas grow together. researchgate.net

More complex morphologies, such as microspheres, can be synthesized using templating methods. One approach involves using colloidal spheres of a PAA–Ca²⁺–H₂O complex (formed from sodium polyacrylate and calcium ions) as a template. acs.orgnih.gov These templates can provide calcium ions and control the final product's shape, resulting in uniform and well-dispersed spheres with submicrometer diameters. acs.orgnih.gov This technique has been successfully used to create calcium bisphosphonate/calcium polyacrylate spheres. acs.orgnih.gov Furthermore, research has demonstrated the formation of both solid and hollow this compound microspheres with hierarchical structures, which can be achieved by modulating the amount of specific additives and the initial pH. nih.gov

Investigation of Structure-Directing Agents in Morphological Transformation

Structure-directing agents (SDAs) are compounds that guide the formation of a particular structure during synthesis. nih.gov In the context of this compound, biomacromolecules have proven to be effective SDAs.

γ-polyglutamic acid (γ-PGA), an anionic homo-polyamide, has been used for the morphosynthesis of calcium phenylphosphonates. nih.gov It can induce a series of morphological changes, including a reversible transformation between solid and hollow microspheres. nih.gov This transformation is driven by the "schizophrenic" micellization behavior of γ-PGA, which responds to changes in the chemical environment caused by its interaction with phenylphosphonic acids and calcium ions. nih.gov Other polymers, such as chitosan, have also been employed as chelating agents and templates to facilitate the growth of calcium phosphate composite microspheres via hydrothermal methods. mdpi.com These organic agents play a critical role in directing crystallization to achieve desired particle sizes and shapes. rsc.org

| Strategy/Agent | Effect on Morphology | Resulting Structure |

|---|---|---|

| Reactant Addition Rate Control (e.g., "drop by drop") | Controls particle thickness and aggregation | Thinner, aggregated lamellas researchgate.net |

| Colloidal Templating (PAA–Ca²⁺–H₂O complex) | Provides a spherical scaffold for growth | Uniform, submicrometer spheres acs.orgnih.gov |

| γ-polyglutamic acid (γ-PGA) | Induces morphological transformation via micellization | Solid and hollow microspheres nih.gov |

| Chitosan | Acts as a chelating agent and template | Porous composite microspheres mdpi.com |

Structural Elucidation and Advanced Characterization Techniques

Crystalline Structures of Calcium Phenylphosphonate (B1237145) Phases

Several distinct crystalline phases of calcium phenylphosphonate have been identified, with their formation often dependent on the specific synthesis conditions, such as pH. These phases include hydrates like CaC₆H₅PO₃·2H₂O and anhydrous forms such as Ca(C₆H₅PO₃H)₂. beilstein-journals.orgnih.govnih.gov

X-ray diffraction techniques, including single-crystal and powder X-ray diffraction, have been pivotal in determining the crystal systems and space groups of various this compound compounds. For instance, the compound Ca(HOOCC₆H₄PO₃H)₂ has been identified as monoclinic, belonging to the space group C2/c (No. 15). nih.gov Similarly, single-crystal X-ray diffraction has shown that Ca(HO₃PC₆H₅)₂ also crystallizes in the monoclinic space group C2/c. sc.edu Another related compound, Ca(O₃PCH₃)·H₂O, is also monoclinic with the space group P2₁/c. psu.edu

The crystallographic parameters for these representative phases are detailed in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Calcium bis(4-carboxy-phenylphosphonate) | Ca(HOOCC₆H₄PO₃H)₂ | Monoclinic | C2/c | 49.218 | 7.7609 | 5.4452 | 128.119 | 4 |

| Calcium bis(phenylphosphonate) | Ca(HO₃PC₆H₅)₂ | Monoclinic | C2/c | 31.267 | 5.6185 | 7.7202 | 101.924 | - |

Data sourced from references nih.govsc.edu.

In the various structures of this compound, the calcium ions are coordinated by oxygen atoms from both the phosphonate (B1237965) groups and, when present, water molecules. In the layered structure of Ca(HO₃PPh)₂, the inorganic framework is built from CaO₈ polyhedra. researchgate.net In a related calcium methylphosphonate, Ca(O₃PCH₃)·H₂O, the calcium atoms are coordinated by six oxygen atoms at distances of approximately 2.4 Å and a seventh oxygen atom at a greater distance of 2.7 Å, resulting in a distorted pentagonal bipyramidal coordination environment. psu.edu This variability highlights the flexibility of the calcium coordination sphere depending on the specific phosphonate ligand and the presence of solvent molecules.

Calcium phenylphosphonates are known to form distinct structural architectures, primarily layered (2D) and ribbon-like (1D) structures.

The layered compound CaC₆H₅PO₃·2H₂O features a structure that can be conceptualized as a three-ply sheet. beilstein-journals.org The central ply consists of calcium atoms coordinated by the oxygen atoms of the phosphonate groups. beilstein-journals.orgnih.gov The outer plies are composed of the phenyl groups, which are attached to the central inorganic ply via the phosphorus atoms. beilstein-journals.org This arrangement results in a hybrid organic-inorganic material where the surface of the layers is covered by hydrophobic phenyl groups. beilstein-journals.orgnih.gov

Several this compound compounds exhibit isostructural relationships with their counterparts containing other alkaline earth metals, such as strontium (Sr) and barium (Ba). nih.govlibretexts.org This means they have the same crystal structure, differing only in the identity of the metal cation and slight variations in unit cell parameters.

A clear example is Ca(HO₃PC₆H₅)₂, which is isostructural with Sr(HO₃PC₆H₅)₂. sc.edu Both compounds crystallize in the monoclinic space group C2/c with similar lattice parameters. sc.edu This relationship is also observed in the hydrated series with the general formula MeC₆H₅PO₃·2H₂O, where Me can be Ca, Sr, or Ba. nih.gov The tendency to form such isostructural series is common for alkaline earth metals due to their similar ionic radii and charge (+2), which allows them to adopt comparable coordination environments. mdpi.com

| Compound | a (Å) | b (Å) | c (Å) | β (°) |

| Ca(HO₃PC₆H₅)₂ | 31.267 | 5.6185 | 7.7202 | 101.924 |

| Sr(HO₃PC₆H₅)₂ | 31.514 | 5.8098 | 7.8218 | 102.063 |

Data sourced from reference sc.edu.

Advanced Spectroscopic Characterization

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, provide further insight into the molecular structure of this compound. The FTIR spectra of these compounds exhibit characteristic absorption bands that confirm the presence of the key functional groups. researchgate.net These include bands attributed to the vibrations of the phenyl aromatic rings, the phosphonate group (P-O and P-C bonds), and the metal-oxygen (Ca-O) bonds within the crystal lattice. researchgate.netscispace.com Analysis of shifts in the vibrational frequencies of the phosphonate and carboxylate groups upon coordination to the calcium ion can provide information about the nature of the metal-ligand bonding. scispace.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For this compound, multinuclear ssNMR experiments provide specific insights into the calcium, phosphorus, carbon, and hydrogen atomic sites, which are crucial for a complete structural description.

Calcium-43 (⁴³Ca) is the only NMR-active stable isotope of calcium, but its use is challenging due to a very low natural abundance of 0.135% and its nature as a quadrupolar nucleus (spin I = 7/2). huji.ac.ilnih.gov The interaction of the nuclear quadrupole moment with the local electric field gradient at the nucleus can lead to significant line broadening, making spectral interpretation complex. huji.ac.il Despite these challenges, ⁴³Ca NMR is highly sensitive to the local coordination environment of the Ca²⁺ ion.

In studies of this compound, specifically Ca(C₆H₅-PO₃H)₂, natural abundance ⁴³Ca magic-angle spinning (MAS) NMR spectra have been successfully recorded. The isotropic chemical shift (δiso) is particularly sensitive to changes in the local structure around the Ca²⁺ ion. rsc.org Experimental data, often acquired at multiple high magnetic fields to accurately separate the isotropic chemical shift from the quadrupolar interaction, are compared with theoretical calculations (e.g., Gauge-Including Projector Augmented Wave, GIPAW) to validate structural models. rsc.orgscispace.com For Ca(C₆H₅-PO₃H)₂, the experimental ⁴³Ca isotropic chemical shift has been reported, providing a direct probe of the calcium coordination sphere. rsc.org

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| δiso (ppm) | -14 ± 4 | -20.0 |

| CQ (MHz) | 3.5 ± 0.6 | 2.3 |

| ηQ | 0.4 ± 0.3 | 0.5 |

Phosphorus-31 (³¹P) is an ideal nucleus for NMR studies due to its 100% natural abundance and spin I = 1/2, which results in sharp spectral lines and high sensitivity. huji.ac.ilwikipedia.org In the context of this compound, ³¹P ssNMR is exceptionally informative. The chemical shift tensor parameters, including the isotropic chemical shift (δiso) and the chemical shift anisotropy (ηCS), are highly sensitive to the geometry of the phosphonate group and its coordination to the calcium ions. rsc.org

| Parameter | Experimental Value | Calculated Value |

|---|---|---|

| δiso (ppm) | 15.8 | 15.7 |

¹H and ¹³C NMR provide further detail on the organic component of this compound. ¹H ssNMR can be used to probe the nature of the proton environments, such as those in the phenyl ring and the P-O-H group.

¹³C ssNMR, typically performed with cross-polarization from protons (CPMAS) to enhance sensitivity, helps to identify the number of distinct carbon environments in the phenyl ring. scispace.comuoi.gr The isotropic chemical shifts of the carbon atoms are influenced by their position in the ring and their proximity to the phosphonate group. chemguide.co.uk Techniques such as Rotational-Echo Double-Resonance (REDOR) can be employed to identify carbon atoms that are in close spatial proximity to phosphorus atoms, aiding in the assignment of the ¹³C spectrum. scispace.com The agreement between experimental and calculated ¹³C chemical shifts serves as an additional check on the accuracy of a proposed structural model. rsc.org

| Carbon Atom Position | Experimental δiso (ppm) | Calculated δiso (ppm) |

|---|---|---|

| C1 (ipso) | 138.2 | 140.2 |

| C2/C6 (ortho) | 132.8 | 133.4 |

| C3/C5 (meta) | 129.8 | 130.4 |

| C4 (para) | 134.1 | 134.8 |

X-ray Diffraction Methodologies

X-ray diffraction is the definitive method for determining the long-range atomic order in crystalline solids. By analyzing the pattern of diffracted X-rays, one can determine the size and shape of the unit cell and the precise positions of atoms within it.

When a sufficiently large and high-quality single crystal of a substance is available, single-crystal X-ray diffraction (SC-XRD) provides the most accurate and detailed structural information. carleton.edu This technique measures the intensities of thousands of unique diffraction spots, which allows for the unambiguous determination of unit cell dimensions, space group symmetry, and atomic coordinates, as well as bond lengths and angles. carleton.eduornl.gov

For this compound, single crystals of Ca(HO₃PC₆H₅)₂ have been grown via hydrothermal crystallization of the amorphous powder. sc.edu SC-XRD analysis revealed that this compound is isostructural with its strontium analogue and crystallizes in the monoclinic space group C2/c. sc.edu The detailed crystallographic data obtained from this method provide a definitive atomic-level picture of the solid-state structure.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 31.267(3) |

| b (Å) | 5.6185(6) |

| c (Å) | 7.7202(8) |

| β (°) | 101.924(2) |

Often, materials like this compound are synthesized as microcrystalline powders, which are not suitable for SC-XRD. In such cases, powder X-ray diffraction (PXRD) is used. Synchrotron PXRD is a particularly powerful variant of this technique, utilizing the extremely high brightness and resolution of a synchrotron source to produce high-quality diffraction data from very small amounts of sample. nih.govpsi.ch

This high-quality data is essential for ab initio structure determination, where a structural model is derived directly from the powder diffraction pattern. It is also used for phase analysis, identifying the crystalline phases present in a sample and confirming its purity. synpo.cz In the study of calcium phosphonates, synchrotron powder diffraction data has been a cornerstone in obtaining initial structural models, which are then refined and validated using the local environmental information provided by solid-state NMR and theoretical calculations. rsc.orgresearchgate.net This combined approach, often termed NMR crystallography, leverages the strengths of both techniques to solve complex crystal structures from powder samples.

Microscopic and Topographical Characterization

Atomic Force Microscopy (AFM) for Nanosheet Topology and Exfoliation Assessment

Atomic Force Microscopy (AFM) is an indispensable tool for the high-resolution topographical imaging of nanomaterials, providing detailed information about their surface structure and dimensions. In the context of this compound, AFM is particularly valuable for assessing the effectiveness of exfoliation processes aimed at producing single or few-layer nanosheets from the bulk layered material.

The exfoliation of layered compounds like this compound is a critical step for their application as nanofillers in polymer composites, as the degree of delamination significantly impacts the material's properties. nih.gov AFM imaging allows for the direct visualization of the exfoliated nanosheets deposited on a substrate, enabling the determination of their lateral dimensions and, crucially, their thickness. This capability is essential to confirm the successful separation of the bulk material into individual layers.

Studies have demonstrated that after subjecting this compound to a liquid-based exfoliation process using propan-2-ol and high shear forces, AFM analysis can confirm the presence of successfully exfoliated monolamellar sheets. nih.gov However, the exfoliation process is often not exhaustive, and AFM images typically reveal that the resulting dispersion is a mixture of both single-layer (monolamellar) and multi-layered (multilamellar) entities. nih.gov This detailed topographical information is vital for optimizing exfoliation procedures and understanding the structure-property relationships in the resulting nanocomposites. While AFM can provide precise thickness measurements, it has been noted that prolonged and overly aggressive mixing during exfoliation can lead to the degradation of the material. nih.gov

Scanning Electron Microscopy (SEM) for Particle Morphology and Agglomeration Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the morphology, size, and aggregation state of particles at the micro- and nanoscale. For this compound, SEM analysis provides crucial insights into how synthesis conditions influence the physical form of the resulting particles, which in turn affects their performance in various applications.

The method of reactant addition during the synthesis of this compound has a significant impact on the final particle morphology and degree of agglomeration. researchgate.net When the calcium chloride solution is added "drop by drop" or "in several portions" to the phenylphosphonic acid solution, the resulting lamellas have a tendency to grow together, forming aggregates. researchgate.net This is attributed to the preferential growth of new lamellas on existing ones rather than the formation of separate, individual particles. researchgate.net

In contrast, the rapid addition of the calcium chloride solution ("all at once") can lead to a different morphology. researchgate.net Some studies have reported a fibrous morphology for this compound particles. researchgate.net This particular morphology is believed to be advantageous in certain applications, such as the stabilization of Pickering emulsions, by increasing the steric hindrance effect at the surface of droplets. researchgate.net

SEM imaging, therefore, serves as a critical quality control tool, allowing researchers to visually inspect the outcome of different synthesis strategies and select the most appropriate method to achieve the desired particle shape, size, and dispersion characteristics for a specific application. researchgate.net The tendency of particles to form clusters or remain as discrete units is readily apparent in SEM micrographs, providing valuable information for the development of materials with optimized properties. researchgate.net

Intercalation Chemistry and Host Guest Phenomena

Fundamental Mechanisms of Intercalation in Layered Calcium Phenylphosphonates

The insertion of guest species into the interlayer galleries of calcium phenylphosphonate (B1237145) is a complex process that can be driven by several underlying chemical mechanisms. These mechanisms are largely dictated by the nature of the guest molecule and the reactive sites available within the host structure.

One of the primary driving forces for the intercalation of basic molecules into layered metal phosphonates is the Brønsted-type acid-base reaction. In the case of layered calcium hydrogen phenylphosphonate, the structure contains acidic P-OH groups within the interlayer space. These acidic protons can be transferred to basic guest molecules, such as amines. scirp.org

This proton transfer process results in the formation of an organic cation and a negatively charged host layer, leading to a strong electrostatic attraction that stabilizes the intercalated structure. This acid-base interaction is a powerful driving force, enabling the incorporation of guest molecules into the lamellar cavity. scirp.org The intercalation of alkylamines and alkyldiamines into calcium hydrogen phenylphosphonate has been interpreted as a solid-state acid-base reaction, highlighting the significance of this mechanism. researchgate.net

In addition to acid-base reactions, coordination interactions play a crucial role in the intercalation process, particularly for guest molecules possessing atoms with lone pairs of electrons, such as the nitrogen in amines. In this mechanism, the guest molecule acts as a Lewis base, donating its electron pair to coordinate with Lewis acid sites within the inorganic layers of the host material. In calcium phenylphosphonate, the calcium ions can serve as these acidic centers.

This type of interaction, termed coordinative intercalation, has been described for analogous layered metal phosphonate (B1237965) systems, such as zinc phenylphosphonate. acs.org The formation of a coordinate bond between the guest molecule and the metal centers of the host provides a stable anchoring point for the intercalated species within the interlayer space.

The primary evidence for topotactic intercalation comes from powder X-ray diffraction (XRD) studies. Upon intercalation, a significant shift in the position of the (00l) diffraction peaks to lower 2θ angles is observed, which corresponds to an increase in the basal spacing (d-spacing) between the layers. The retention of a well-defined layered structure, as evidenced by the sharpness and regularity of the diffraction patterns of the intercalated products, confirms that the host's layered motif has been preserved. This systematic expansion of the interlayer distance to accommodate the guest molecules is a hallmark of a topotactic intercalation process.

Intercalation of Organic Molecules into Layered this compound Hosts

A variety of organic molecules can be intercalated into the layered structure of this compound. The size, shape, and functionality of the guest molecule all influence the geometry and stability of the resulting intercalate.

Aliphatic amines and diamines readily intercalate into the interlayer space of this compound dihydrate. The intercalation of 1-alkylamines with varying chain lengths (C2 to C10) has been demonstrated, leading to an increase in the basal spacing of the host material. researchgate.net Similarly, n-alkyldiamines (with 2 to 6 carbon atoms) have been successfully intercalated into both hydrated and anhydrous forms of this compound. researchgate.net

Research indicates that the intercalated amine molecules are not oriented perpendicular to the host layers but are tilted at an angle. For 1-alkylamines in this compound dihydrate, this tilt angle is approximately 40°. researchgate.net In the case of n-alkyldiamines, the longitudinal axis of the guest molecules is inclined at about 58° relative to the inorganic sheets. researchgate.net The increase in the interlayer distance is directly proportional to the length of the aliphatic chain of the amine. researchgate.net However, these alkylamine intercalates can exhibit instability under ambient conditions. researchgate.net

Below is a data table summarizing the effect of n-alkyldiamine intercalation on the basal spacing of hydrated this compound.

| Guest Molecule | Number of Carbon Atoms (n) | Resulting Basal Spacing (Å) |

| Ethylenediamine | 2 | 16.4 |

| 1,3-Diaminopropane | 3 | 17.5 |

| 1,4-Diaminobutane | 4 | 18.6 |

| 1,5-Diaminopentane | 5 | 19.7 |

| 1,6-Diaminohexane | 6 | 20.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Similar to amines, alkanols and diols can also be incorporated as guest species within the layers of this compound. The intercalation of 1-alkanols with chain lengths from C3 to C10 has been reported. researchgate.net As with alkylamines, the resulting alkanol intercalates are noted to be unstable under ambient conditions, and the guest molecules are tilted at an angle of about 40° to the host layers. researchgate.net

The intercalation of diols has been studied in the closely related strontium phenylphosphonate, providing insights that are likely applicable to the calcium analogue. The arrangement of the diol molecules in the interlayer space is dependent on their chain length. Shorter diols (e.g., 1,2- to 1,4-diols) tend to adopt a "horseshoe" conformation, bonding with both hydroxyl groups to the same host layer. In contrast, longer-chain diols (e.g., 1,6- to 1,8-diols) can act as pillars, anchoring to adjacent host layers and creating a more rigid pillared structure. nih.gov The interaction between the diol's hydroxyl groups and the oxygen atoms of the phosphonate layers, as well as any co-intercalated water molecules, occurs via hydrogen bonding. nih.gov

The following interactive data table presents the basal spacing of this compound dihydrate upon intercalation with various 1-alkanols.

| Guest Molecule | Number of Carbon Atoms (n) | Resulting Basal Spacing (Å) |

| 1-Propanol | 3 | 19.5 |

| 1-Butanol | 4 | 21.6 |

| 1-Pentanol | 5 | 23.8 |

| 1-Hexanol | 6 | 26.0 |

| 1-Heptanol | 7 | 28.1 |

| 1-Octanol | 8 | 30.3 |

| 1-Nonanol | 9 | 32.5 |

| 1-Decanol | 10 | 34.7 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Studies on Nitrogen-Containing Heterocyclic Compounds as Intercalants

This compound serves as a versatile host for the intercalation of various guest molecules, including nitrogen-containing heterocyclic compounds. Research has shown that stable intercalates can be formed with compounds such as pyridine, morpholine, and piperazine. researchgate.net The formation of these host-guest compounds is often characterized by powder X-ray diffraction (XRD), which reveals changes in the basal spacing of the layered this compound. For instance, the general formula for these intercalates is CaC6H5PO3·xH2O·y(guest), and they exhibit basal spacings ranging from 15.39 to 15.78 Å. researchgate.net The stability of these intercalated compounds is a key feature, indicating a strong interaction between the host and the guest molecules. researchgate.netscispace.com In some cases, the intercalation process can lead to profound structural changes in the host material. scispace.comnih.gov

The interaction mechanism often involves the acidic P-OH groups of the host material and the basic nitrogen atoms of the heterocyclic guests. This can result in proton transfer and the formation of ionic bonds, which contribute to the stability of the resulting intercalate. The specific orientation and arrangement of the guest molecules within the interlayer space are dependent on factors such as the size and shape of the heterocycle and the nature of the host-guest interactions.

Polymeric Species Intercalation for Nanocomposite Precursors (e.g., Poly(ethylene glycol))

The layered structure of this compound makes it an attractive candidate for the formation of polymer nanocomposites. nih.gov By intercalating polymeric species into the interlayer galleries of the host, it is possible to create hybrid materials with potentially enhanced properties. These materials can serve as precursors for the preparation of nanosheets through a process called exfoliation, where the layers of the host material are completely separated. nih.gov

Thermodynamic and Kinetic Aspects of Intercalation Processes

Calorimetric Investigations of Intercalation Enthalpies

Calorimetric studies have been instrumental in quantifying the thermodynamics of intercalation into this compound. These investigations reveal that the intercalation of n-alkyldiamines is an exothermic process, with the enthalpy of intercalation becoming more negative as the length of the alkyl chain increases. researchgate.net This trend suggests that van der Waals forces between the guest molecules and between the guests and the host's phenyl groups play a significant role in the stability of the intercalate.

For the intercalation of n-alkyldiamines into anhydrous this compound, a linear correlation has been established between the standard enthalpy of intercalation (ΔH°) and the number of carbon atoms (nc) in the alkyl chain: ΔH° = - (1.39 ± 0.15) - (1.56 ± 0.10)nc. researchgate.net Similarly, for the hydrated form of the host, the relationship is given by: ΔH° = - (0.54 ± 0.12) - (1.10 ± 0.09)nc. researchgate.net The more pronounced increase in exothermic enthalpy with chain length for the anhydrous compound indicates a stronger interaction in the absence of water molecules. researchgate.net The spontaneity of these intercalation processes is further supported by negative Gibbs free energies and positive entropy values. researchgate.net

Quantitative Analysis of Interlayer Distance Modulation by Guest Molecules

The intercalation of guest molecules into the galleries of this compound leads to a quantifiable expansion of the interlayer distance, which can be precisely measured using X-ray powder diffraction. A systematic relationship has been observed between the size of the guest molecule and the resulting basal spacing.

For a series of n-alkyldiamines, a linear correlation exists between the interlayer distance (d) and the number of carbon atoms (nc) in the aliphatic chain. For hydrated this compound, this relationship is described by the equation: d = (1424 ± 65) + (108 ± 14)nc (where d is in picometers). For the anhydrous form, the equation is: d = (1643 ± 60) + (108 ± 12)nc. researchgate.net The consistent slope in both cases suggests a similar orientation of the intercalated diamine molecules regardless of the hydration state of the host.

| Host Material | Linear Correlation Equation (d in pm) |

|---|---|

| Hydrated this compound | d = (1424 ± 65) + (108 ± 14)nc |

| Anhydrous this compound | d = (1643 ± 60) + (108 ± 12)nc |

Correlation between Guest Chain Length and Intercalation Parameters (e.g., amount intercalated)

Research has demonstrated a clear correlation between the chain length of guest molecules and the amount that can be intercalated into the this compound structure. For n-alkyldiamines, a linear relationship has been found between the amount of guest intercalated (nf, in mmol·g-1) and the number of carbon atoms (nc) in the alkyl chain.

For both hydrated and anhydrous this compound, the amount intercalated decreases as the chain length increases. The specific correlations are: nf = (3.33 ± 0.15) - (0.39 ± 0.03)nc for the hydrated host, and nf = (3.43 ± 0.12) - (0.39 ± 0.01)nc for the anhydrous host. researchgate.net This inverse relationship suggests that steric hindrance from longer alkyl chains plays a significant role in limiting the packing density of the guest molecules within the interlayer space.

| Host Material | Linear Correlation Equation (nf in mmol·g-1) |

|---|---|

| Hydrated this compound | nf = (3.33 ± 0.15) - (0.39 ± 0.03)nc |

| Anhydrous this compound | nf = (3.43 ± 0.12) - (0.39 ± 0.01)nc |

Factors Influencing Intercalate Stability and Guest Arrangement (e.g., tilting angle)

The stability of intercalated compounds and the spatial arrangement of the guest molecules within the host's galleries are governed by a delicate balance of intermolecular forces. The primary factors include host-guest interactions, such as acid-base reactions and hydrogen bonding, as well as guest-guest interactions, predominantly van der Waals forces.

Ion Exchange Properties of Calcium Phenylphosphonates

This compound, with the chemical formula Ca(C₆H₅PO₃)·2H₂O, possesses a layered crystalline structure. This architecture is a fundamental prerequisite for its potential activity in intercalation and ion exchange processes. The structure consists of inorganic layers of calcium and phosphonate groups, which are separated by organic phenyl groups. This arrangement creates interlayer spaces that can potentially accommodate guest molecules and ions. While the intercalation of organic molecules into this compound has been explored, detailed research specifically focusing on its ion exchange properties with inorganic cations is less documented. However, the behavior of structurally similar layered metal phosphonates provides a basis for understanding the potential ion exchange capabilities of this compound.

The principle of ion exchange in such materials involves the replacement of the calcium ions within the layers with other cations from a surrounding solution. This process is driven by the relative affinities of the cations for the phosphonate framework and the concentrations of the ions in the solution. The layered nature of the material allows for the diffusion of ions into and out of the interlayer spaces, facilitating the exchange process.

| Guest Molecule | Number of Carbon Atoms | Basal Spacing (Å) |

|---|---|---|

| 1-Propanol | 3 | 22.8 |

| 1-Butanol | 4 | 24.5 |

| 1-Pentanol | 5 | 26.2 |

| Ethylamine | 2 | 20.5 |

| Propylamine | 3 | 22.7 |

| Butylamine | 4 | 24.8 |

Furthermore, research on other layered metal phosphonates, such as those of zirconium and titanium, has extensively demonstrated their ion exchange capabilities with a variety of metal ions. These materials have shown selectivity for certain cations, which is influenced by factors such as ionic radius, charge, and hydration energy of the exchanging ions. It is plausible that this compound would exhibit similar selective ion exchange behavior, although specific studies are needed to confirm this.

The potential for ion exchange in this compound is also supported by studies on other calcium-based materials. For example, various forms of calcium phosphate (B84403) have been shown to effectively remove heavy metal ions from aqueous solutions through ion exchange mechanisms, where calcium ions are replaced by heavy metal cations. This precedent in other calcium-containing layered and porous structures reinforces the likelihood of similar properties in this compound.

Computational and Theoretical Investigations

First-Principle Calculations for Deriving Structural Models

First-principle calculations, which are based on quantum mechanics, serve as a powerful tool for determining and refining the crystal structures of calcium phenylphosphonate (B1237145) compounds from experimental data, such as synchrotron powder X-ray diffraction (PXRD). For complex structures that are challenging to solve using diffraction data alone, an ab initio approach combining PXRD, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and first-principle calculations has proven effective. researchgate.net

This combined methodology has been successfully applied to various calcium phosphonate (B1237965) phases, including Calcium bis(hydrogen phenylphosphonate) (Ca(C6H5–PO3H)2) and Calcium phenylphosphonate dihydrate (Ca(C6H5–PO3)·2H2O). researchgate.net Structural models are initially obtained from the experimental diffraction data and then optimized using Density Functional Theory (DFT) calculations. This optimization process refines the atomic positions, leading to a highly accurate structural model that is consistent with both the experimental diffraction and spectroscopic data. researchgate.net

Application of Gauge Including Projector Augmented Wave (GIPAW) Approach for NMR Parameter Prediction

The Gauge Including Projector Augmented Wave (GIPAW) method is a first-principles approach used to predict NMR parameters for solid-state materials with high accuracy. acs.orgresearchgate.net This technique is particularly valuable in solid-state NMR crystallography for validating crystal structures derived from methods like PXRD. researchgate.netresearchgate.net

For this compound and its related phases, the GIPAW method has been employed to calculate the 1H, 13C, 31P, and 43Ca NMR parameters directly from the DFT-optimized structural models. researchgate.net The accuracy of the GIPAW calculations is such that the predicted NMR chemical shifts and other parameters show a strong correlation with the experimental values obtained from solid-state NMR spectroscopy. This agreement serves as a crucial validation of the proposed crystal structure. researchgate.netresearchgate.net

For instance, correlations between specific NMR parameters and the local structure have been established. The 31P chemical shift tensor asymmetry (ηCS) is highly sensitive to changes in the local environment around the phosphonate groups, while the 43Ca isotropic chemical shift is a sensitive probe of the coordination environment of the Ca2+ ion. researchgate.net

| Nucleus | Parameter | Experimental Value | GIPAW Calculated Value |

|---|---|---|---|

| 31P | Isotropic Chemical Shift (δiso / ppm) | 20.5 | 21.1 |

| Chemical Shift Anisotropy (δaniso / ppm) | -100.4 | -102.3 | |

| 43Ca | Isotropic Chemical Shift (δiso / ppm) | 35.0 | 33.2 |

| Quadrupolar Coupling Constant (CQ / MHz) | 1.5 | 1.4 |

Molecular Modeling Studies on Guest Molecule Arrangement within Interlayer Spaces

This compound dihydrate possesses a layered structure that can accommodate various small molecules, known as guest molecules, in its interlayer space through a process called intercalation. researchgate.net Molecular modeling techniques are employed to investigate and propose structural arrangements of these guest molecules within the host layers. researchgate.net

Studies on the intercalation of guest molecules such as 1-alkanols and 1-alkylamines into this compound have utilized molecular modeling to propose how these molecules are oriented in the interlayer space. These computational models are essential for understanding the structure of the resulting intercalated compounds. researchgate.net The modeling helps to determine the tilt angle of the guest molecules relative to the host layers and their specific interactions with the phenylphosphonate framework.

Validation of Computational Models through Correlation with Experimental Data

A critical step in computational materials science is the validation of theoretical models against experimental results. In the study of this compound, computational models are validated by demonstrating that they can accurately reproduce experimentally measured properties. researchgate.net

The primary method for validating the structural models of this compound derived from first-principle calculations is the comparison of predicted NMR parameters with those measured experimentally. The strong agreement between GIPAW-calculated and experimental 1H, 13C, 31P, and 43Ca NMR data provides high confidence in the accuracy of the DFT-optimized structures. researchgate.netresearchgate.net This correspondence confirms that the computational model is a faithful representation of the real material's atomic arrangement and electronic structure. This iterative process of experimental measurement, computational modeling, and comparative validation is a cornerstone of modern materials characterization.

Advanced Materials Applications and Nanocomposite Science

Exfoliation and Nanosheet Preparation for Functional Materials

Exfoliation is a top-down approach used to delaminate layered bulk materials into two-dimensional nanostructures or nanosheets. beilstein-journals.org Due to its layered nature, calcium phenylphosphonate (B1237145) is a suitable candidate for this process, which can unlock its full potential as a nanofiller for creating advanced functional materials. beilstein-journals.orgmdpi.com

Liquid-based exfoliation (LPE) is a widely used and scalable method for producing nanosheets from layered crystals. mdpi.comnih.gov The process involves dispersing the bulk material in a suitable solvent and then applying energy to overcome the van der Waals forces holding the layers together. mdpi.com The choice of solvent is a critical parameter for successful delamination and the stability of the resulting nanosheet dispersion. beilstein-journals.org

For calcium phenylphosphonate, a liquid-based approach has been successfully developed. nih.gov The procedure involves identifying a solvent that has favorable interaction with the material. beilstein-journals.org Studies have shown that alcohols, specifically propan-2-ol, are effective media for the exfoliation of CaPhP. beilstein-journals.orgnih.gov An advantage of this method is that it yields a ready-to-use dispersion of nanoplatelets, which simplifies the preparation of polymer composites by avoiding the challenging step of dispersing dry nanoparticles into a polymer matrix. nih.gov

The efficiency of liquid-based exfoliation depends on the method used to apply energy to the dispersion. Two common techniques are high-shear mixing and ultrasound treatment (sonication). nih.gov

For this compound, the most effective exfoliation technique was found to be the application of strong shear force using a high-shear disperser. beilstein-journals.orgnih.gov While these dispersers are primarily used to break down agglomerates, the force generated is sufficient to delaminate the layered CaPhP particles. beilstein-journals.org This method has been shown to produce nanosheets with a thickness of approximately 1.4 nm and lateral dimensions of hundreds of nanometers. beilstein-journals.org

Ultrasound treatment is another widely employed method for the exfoliation of 2D materials. mdpi.comnih.gov This technique uses acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—to generate powerful shockwaves and shear stress within the liquid, which can break apart the layered crystals. nih.govmdpi.com While high-shear mixing was identified as the most suitable method for CaPhP in specific studies, ultrasound-assisted exfoliation remains a potent and common alternative for delaminating layered coordination polymers and other metal phosphonates. beilstein-journals.orgmdpi.comnih.gov The optimization of the process typically involves adjusting parameters such as sonication time and power to control the concentration and quality of the resulting nanosheet dispersion. mdpi.com

Rheological Modification in Polymer Solutions for Advanced Applications

The precise control over the flow characteristics of polymer solutions is a critical aspect in the development of advanced materials, particularly for applications requiring specific deposition and structural fidelity, such as in 3D printing and coating technologies. Rheological modifiers are additives that are used to adjust the viscosity and viscoelastic properties of a fluid. The incorporation of nanoparticulate fillers into polymer solutions represents a sophisticated strategy for achieving desired rheological profiles. This compound has emerged as a compound of interest in this domain due to its unique layered structure and ability to be exfoliated into nanosheets. These nanosheets can interact with polymer chains, significantly altering the solution's behavior under shear stress.

Application in Tailoring Rheological Properties of Sodium Alginate Solutions

Sodium alginate, a natural polysaccharide derived from brown algae, is widely utilized in biomedical and food applications due to its biocompatibility and gel-forming capabilities. rsc.orgresearchgate.net However, for advanced applications like 3D bioprinting, the rheological properties of pure sodium alginate solutions often need to be enhanced to ensure printability and shape fidelity of the final construct. researchgate.net

The introduction of exfoliated this compound nanoparticles into sodium alginate solutions has been demonstrated as an effective method for rheological modification. rsc.orgswan.ac.uk These layered nanoparticles, when dispersed within the polymer matrix, can create a "house-of-cards" structure, which provides mechanical support and leads to a substantial increase in viscosity and storage modulus. rsc.orgnih.gov

Research has shown that the addition of a low concentration of layered phenylphosphonate–phosphate (B84403) particles can increase the steady-state viscosity of a sodium alginate solution from approximately 10¹ Pa·s to 10³ Pa·s. rsc.orgswan.ac.uk This significant thickening effect is crucial for preventing the collapse of printed structures.

Furthermore, the nanocomposite hydrogels exhibit pronounced shear-thinning behavior. rsc.org This property is highly desirable for extrusion-based 3D printing, as the viscosity decreases under the high shear conditions of the printing nozzle, allowing for smooth extrusion, and then rapidly increases at rest, ensuring the deposited filament retains its shape. rsc.orgswan.ac.uk The advantageous aspect ratio of the exfoliated nanoparticles facilitates this shear-induced orientation and subsequent decrease in viscosity during flow. rsc.orgswan.ac.uk

| Material | Initial Viscosity (Steady State) | Viscosity after Addition of CaPhP Nanoparticles (Steady State) | Observed Rheological Behavior |

|---|---|---|---|

| Sodium Alginate Solution | 10¹ Pa·s | 10³ Pa·s | Shear-thinning |

Development of Polysaccharide-Based Bioinks Incorporating Calcium Phenylphosphonates for 3D Printing

The development of bioinks—materials that can encapsulate living cells and be deposited via 3D printing to create tissue-like structures—is a major focus in tissue engineering. researchgate.netresearchgate.net Polysaccharides are a popular choice for bioink formulation due to their biocompatibility and similarity to the natural extracellular matrix (ECM). researchgate.netresearchgate.net Sodium alginate is a commonly used base polymer for bioinks, often cross-linked with divalent cations like calcium to form stable hydrogels. researchgate.netnih.gov

The incorporation of this compound nanoparticles into sodium alginate-based formulations serves to create advanced bioinks with superior printability. rsc.org These nanocomposite hydrogels have shown potential as extrudable bioinks for applications in tissue engineering, demonstrating good shape fidelity after printing. rsc.org

In the formulation of these bioinks, a solution of sodium alginate is prepared, and a dispersion of layered this compound particles is added. rsc.orgswan.ac.uk The resulting mixture forms a pre-cross-linked ink that can then be mixed with a cell suspension before printing. rsc.org The presence of calcium cations from the nanoparticles is also beneficial as it can decrease shear stress-induced damage to cells during the bioprinting process. rsc.org

Studies involving the encapsulation and printing of mouse fibroblasts in these bioinks have confirmed their non-toxicity and ability to support satisfactory cell viability, making them promising candidates for creating 3D cell-laden scaffolds. rsc.org

| Bioink Component | Function | Resulting Property | Cell Viability |

|---|---|---|---|

| Sodium Alginate | Base hydrogel matrix | Biocompatible scaffold | Satisfactory |

| This compound Nanoparticles | Rheological modifier | Increased viscosity, shear-thinning, good shape fidelity |

This compound in the Context of Metal-Organic Framework (MOF) Research as a Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. scilit.comnih.gov The choice of metal and organic linker dictates the structure and properties of the resulting MOF, leading to a wide range of potential applications in gas storage, separation, and catalysis. scilit.com

Phosphonate-based linkers are a recognized class of organic ligands used in the synthesis of MOFs, offering an alternative to the more common carboxylate linkers. nih.gov Similarly, calcium is a biocompatible and earth-abundant metal that has been successfully used as the metallic node in various MOF structures. scilit.combeilstein-journals.org

However, the specific use of the entire this compound compound as a singular linker component in the construction of more complex, porous MOF architectures is not extensively documented in the reviewed scientific literature. Research on this compound itself describes it as a layered hybrid organic-inorganic material, where calcium atoms are coordinated by oxygen atoms of the phosphonate (B1237965) groups, and the phenyl groups form the outer surfaces of the layers. This layered structure is a form of coordination polymer, but it is distinct from the common conception of a MOF, which typically involves discrete linkers connecting metal nodes to form a 3D porous framework. While the synthesis of layered metal organophosphonates, including those with divalent metals like calcium, is well-established, their role as a primary building block or "linker" for assembling larger, well-defined porous MOFs has not been a prominent focus in the available research.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Reaction Pathways

The current synthesis of layered calcium phenylphosphonate (B1237145) is typically achieved through a co-precipitation reaction at room temperature involving phenylphosphonic acid and a soluble calcium salt, such as calcium chloride, in a 1:1 molar ratio at a pH above 9. beilstein-journals.org While effective, this method presents opportunities for refinement to control particle morphology and properties better. The rate of addition of the calcium chloride solution has been shown to influence the resulting particle structure. beilstein-journals.org

Future research will likely explore novel synthetic routes to gain more precise control over the material's characteristics. This could involve investigating alternative precursors, solvent systems, and reaction conditions to influence crystal growth, particle size, and layer stacking. The development of more efficient and scalable synthesis processes is crucial for the broader application of calcium phenylphosphonate. derpharmachemica.com The exploration of mechanochemical synthesis, hydrothermal methods, or microwave-assisted reactions could lead to the production of this compound with unique properties or morphologies. Furthermore, the development of synthetic pathways that allow for in-situ functionalization during the initial formation of the material is a promising area of investigation.

Design and Discovery of New Intercalation Host-Guest Systems with Tailored Functionalities

The layered structure of this compound, characterized by strong in-plane bonding and weaker van der Waals forces between layers, makes it an excellent host material for intercalation chemistry. nih.gov This capability allows for the insertion of guest molecules between the layers, leading to the modification of the material's properties. Research has shown that amines used as curing agents, such as Jeffamines, can increase the basal spacing of this compound. beilstein-journals.org

A significant future research direction lies in the systematic design and discovery of new intercalation host-guest systems with tailored functionalities. This involves exploring a wide range of guest molecules, from small organic molecules to larger polymers and biomolecules. By carefully selecting the guest species, it may be possible to introduce new properties to the this compound, such as enhanced thermal stability, specific catalytic activity, or controlled release capabilities. For instance, intercalating photoactive molecules could lead to novel photofunctional materials. The development of high-voltage calcium intercalation hosts is also a promising area for creating advanced battery materials. polyu.edu.hk

| Intercalating Agent | Initial Basal Spacing (Å) | Final Basal Spacing (Å) | Change in Basal Spacing (Å) |

| Jeffamines (curing agents) | 15.05 | 15.45 | +0.40 |

| BYK 9076 (dispersing agent) | 15.05 | 15.35 | +0.30 |

| Epoxy Resin | 15.05 | 15.05 | 0.00 |

This table illustrates the change in the basal spacing of this compound upon interaction with different polymer blend components, indicating the potential for intercalation. beilstein-journals.org

Development of Advanced Functionalization Strategies for Enhanced Material Properties

Future research in this area will likely focus on developing covalent and non-covalent functionalization methods. Covalent modification could involve the chemical alteration of the phenyl groups or the phosphonate (B1237965) head groups. For instance, techniques analogous to the surface modification of calcium carbonate with phosphonic acids could be adapted. rsc.orgresearchgate.net Non-covalent strategies might include the adsorption of surfactants or polymers that can alter the surface properties without changing the underlying chemical structure. The goal of these functionalization strategies is to improve dispersion in various matrices, enhance interfacial adhesion in composites, and introduce new functionalities such as antimicrobial or sensing capabilities. The functionalization of calcium phosphate (B84403) nanoparticles with proteins and gold nanoparticles via click chemistry provides a template for potential strategies that could be adapted for this compound. mdpi.com

Integration of this compound into Multifunctional Hybrid Materials

This compound has demonstrated significant promise as a nanofiller in polymer composites. nih.govresearchgate.net Its incorporation into an epoxy resin matrix has been shown to influence the composite's properties, with exfoliated nanosheets having a more significant impact than unexfoliated particles. nih.govresearchgate.netnih.govdoaj.org The inherent hydrophobicity of this compound makes it compatible with certain polymer matrices without the need for surface treatment. beilstein-journals.orgnih.gov

The future in this domain lies in the integration of this compound into a broader range of multifunctional hybrid materials. This includes exploring its use in various polymer matrices beyond epoxy resins, such as thermoplastics, elastomers, and hydrogels. The aim is to create hybrid materials with synergistic properties, combining the mechanical strength, thermal stability, and flame retardancy of the this compound filler with the processability and flexibility of the polymer matrix. Research into novel inorganic-organic hybrid materials derived from the demineralization of biomineral surfaces also suggests new avenues for creating complex structures with this compound. nih.gov Furthermore, the development of composites where this compound contributes to multiple functionalities simultaneously, such as structural reinforcement and gas barrier properties, is a key area for future investigation. nih.gov

| Filler Loading (wt%) | Filler Form | Limiting Oxygen Index (LOI) |

| 0 | - | 19 |

| 0.5 | Exfoliated | No improvement |

| 0.5 | Unexfoliated | Small increase |

| 5 | Unexfoliated | 21 |

This table shows the effect of unexfoliated this compound on the flammability of an epoxy resin composite, indicating its potential as a flame retardant. nih.gov

Advancements in Synergistic Computational-Experimental Approaches for Rational Materials Design

The development of new materials based on this compound can be significantly accelerated through the integration of computational modeling with experimental validation. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the structural, electronic, and chemical properties of this compound and its derivatives. mdpi.com

Future research will increasingly rely on synergistic computational-experimental approaches for the rational design of materials. mdpi.com Computational simulations can be used to screen potential guest molecules for intercalation, predict the outcomes of different functionalization strategies, and model the interface between this compound and polymer matrices in composites. This in-silico approach can guide experimental efforts, reducing the time and resources required for materials discovery and optimization. The combination of computational predictions with targeted experimental synthesis and characterization will enable a deeper understanding of the structure-property relationships in this compound-based materials, paving the way for the design of new materials with precisely tailored functionalities. The use of computer-aided synthesis planning and machine learning models also holds the potential to revolutionize the discovery of novel synthetic routes for this compound and its derivatives.

Q & A

Q. What are the optimal synthesis conditions for calcium phenylphosphonate (CaPhP) to ensure phase purity and scalability?

CaPhP is synthesized via co-precipitation of phenylphosphonic acid and calcium chloride (1:1 molar ratio) at pH >9. Maintaining homogeneous pH (~9) is critical to avoid intermediate phases like Ca₃(C₆H₅PO₃)₂(C₆H₅PO₃)₂·4H₂O, which forms at neutral pH and contaminates the product . Large-scale synthesis requires starting at pH 10 to counteract pH drops during initial reaction stages. Bulk addition of CaCl₂ (rather than incremental methods) minimizes lamellar aggregation, yielding thinner particles suitable for polymer composites .

Q. How does the layered structure of CaPhP influence its compatibility with hydrophobic polymer matrices?

CaPhP’s structure comprises a central inorganic layer (calcium-phosphonate coordination) flanked by hydrophobic phenyl groups. This hybrid nature enables uniform dispersion in epoxy resins without surfactants, as phenyl groups interact favorably with polymer chains . XRD analysis shows expanded interlayer spacing (15.6 Å) in epoxy composites, indicating polymer intercalation without agglomeration .

Q. Which characterization techniques are essential for validating CaPhP’s structural and morphological properties?

Key techniques include:

- XRD : Identifies basal spacing (14.8–15.6 Å) and detects intermediate phases .

- AFM/SEM : Measures lamellar thickness (1–100 nm) and evaluates particle dispersion .

- Dynamic Mechanical Analysis (DMA) : Quantifies composite stiffness and interfacial bonding .

Advanced Research Questions

Q. What experimental parameters optimize the exfoliation of CaPhP into nanosheets for enhanced composite performance?

Exfoliation efficiency depends on solvent compatibility and shear force intensity. Propanol and n-butanol yield stable dispersions due to balanced polarity, while water and acetone are unsuitable . High-shear dispersion (5 m/s) produces 1.4 nm-thick nanosheets, but prolonged processing degrades layers. Centrifugation isolates single-layer flakes, though with material loss (~30%) .

Table 1: Exfoliation Methods Comparison

| Solvent | Shear Force Method | Outcome (Thickness/Stability) |

|---|---|---|

| Propanol | High-shear disperser | 1.4 nm nanosheets; 24-h stability |

| n-Butanol | Ultrasonication | 2.0 nm flakes; 48-h stability |

| Ethanol | Stirring | Aggregates; poor dispersion |

Q. How can researchers resolve contradictions in CaPhP’s structural data from XRD versus microscopy (AFM/SEM)?

Discrepancies arise from:

- XRD : Detects long-range order but may miss localized defects.

- AFM/SEM : Reveals surface morphology but underestimates layer stacking. Cross-validation with TEM and Raman spectroscopy is recommended to correlate crystallinity with nanoscale defects . For example, AFM-measured lamellar thickness (5–10 nm) may exceed XRD predictions due to overlapping layers .

Q. What methodological approaches improve CaPhP-epoxy composite performance under thermal stress?

Incorporating CaPhP (5–10 wt%) enhances thermal stability by 20–30°C (TGA analysis). However, excessive filler loading (>15 wt%) reduces ductility. Optimize by:

- Surface modification : Grafting silanes to strengthen polymer-filler interfaces .

- Curing kinetics : Adjust amine-based hardeners to prevent interlayer collapse during crosslinking .

Data Contradictions & Analysis

Q. Why do CaPhP composites exhibit variable mechanical properties despite identical filler loading?

Variability stems from:

Q. How does pH variability during synthesis impact CaPhP’s application in acidic/basic environments?

CaPhP synthesized at pH 9–10 shows stability in neutral-to-alkaline conditions but degrades in acidic media (pH <4), releasing phenylphosphonic acid. Pre-treatment with alkylammonium salts enhances acid resistance by 50% .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.